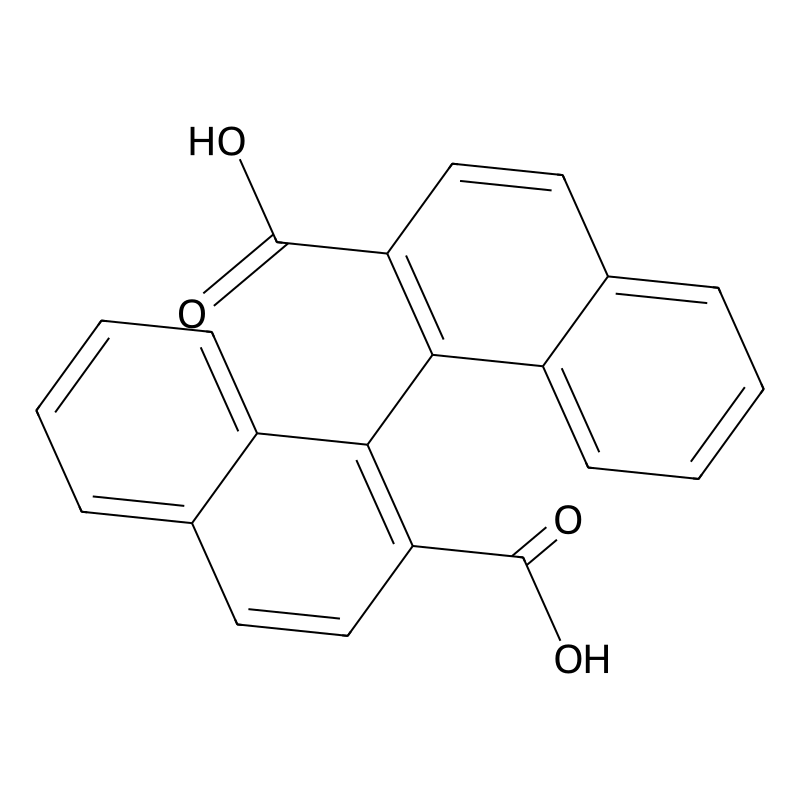

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enantioselective Synthesis

Scientific Field: Synthetic Chemistry

Application Summary: It is used in the enantioselective synthesis of complex organic molecules.

Methods and Procedures: The acid or its derivatives are employed in reactions where the creation of a chiral center is necessary.

Results: Syntheses using this approach have successfully produced compounds with high enantiomeric purity.

Synthesis of Axially Chiral Compounds

Application Summary: This acid is used in the synthesis of axially chiral compounds, which are valuable in asymmetric catalysis.

Methods and Procedures: A practical method involves Pd-catalyzed external-CO-free carbonylation using phenyl formate as a CO surrogate.

Ligand in Hydrocarboxylation Reactions

Scientific Field: Catalysis

Application Summary: Derivatives of the acid act as chiral ligands in hydrocarboxylation reactions, enhancing the reaction’s selectivity.

Methods and Procedures: The ligands are used in conjunction with a metal catalyst to facilitate the addition of CO to unsaturated compounds.

Electrochemical Synthesis

Scientific Field: Green Chemistry

Application Summary: This compound is used in the electrochemical synthesis of 1,1’-Binaphthalene-2,2’-diamines, which are important for sustainable chemistry practices.

Methods and Procedures: The synthesis involves anodic dehydrogenative homo-coupling of 2-naphthylamines, which is a transition-metal-free process.

Chiral Ligand for Asymmetric Catalysis

Scientific Field: Asymmetric Synthesis

Application Summary: The acid and its derivatives serve as chiral ligands for metal-mediated asymmetric catalysis.

Methods and Procedures: These ligands are used to induce chirality in the synthesis of complex organic molecules.

Inclusion Crystal Formation

Scientific Field: Supramolecular Chemistry

Application Summary: Derivatives of the acid are used to form inclusion crystals that trap guest molecules tightly.

Methods and Procedures: The host compounds are synthesized, and their inclusion properties are studied with various volatile guests.

Synthesis of Functionalized Helicenes

Application Summary: The compound is involved in the synthesis of functionalized helicenes, which are polycyclic aromatic compounds with helical structures.

Methods and Procedures: This involves an oxidative ring-closure of BINAM derivatives.

1,1'-Binaphthalene-2,2'-dicarboxylic acid is a chiral organic compound with the molecular formula C22H14O4 and a molecular weight of 342.35 g/mol. The structure consists of two naphthalene rings linked at the 1 and 1' positions, with carboxylic acid groups located at the 2 and 2' positions. This configuration leads to chirality due to restricted rotation around the bond connecting the naphthalene units, resulting in two enantiomers: (R)-1,1'-binaphthalene-2,2'-dicarboxylic acid and (S)-1,1'-binaphthalene-2,2'-dicarboxylic acid. The compound is recognized for its utility in asymmetric synthesis and as a building block for various chemical applications.

- Oxidation Reaction:

- Esterification Reaction:

These reactions highlight its role in synthesizing chiral compounds and derivatives.

The biological activity of 1,1'-binaphthalene-2,2'-dicarboxylic acid is primarily linked to its function as a chiral ligand. It can form coordination compounds with metal ions, which are utilized in various catalytic reactions such as asymmetric hydrogenation and oxidation. This property suggests potential applications in drug development and biochemical research . Its interaction with enzymes may influence cellular processes, although specific biological pathways remain to be fully elucidated.

Several methods exist for synthesizing 1,1'-binaphthalene-2,2'-dicarboxylic acid:

- From Binaphthol: The compound can be synthesized from 1,1'-binaphthalene-2,2'-diol through oxidation processes, yielding high enantiomeric excess.

- Pd-Catalyzed Reactions: A practical method involves palladium-catalyzed carbonylation using phenyl formate as a carbon monoxide surrogate. This method allows for the preparation of axially chiral diphenyl dicarboxylates on a gram scale .

These methods underscore its versatility in synthetic chemistry.

The applications of 1,1'-binaphthalene-2,2'-dicarboxylic acid are diverse:

- Asymmetric Catalysis: It serves as a chiral ligand in various catalytic processes.

- Chiral Separations: The compound is valuable for creating chiral stationary phases used in high-performance liquid chromatography (HPLC) for separating enantiomers .

- Organic Synthesis: It acts as a building block for synthesizing complex organic molecules and pharmaceuticals.

Several compounds share structural or functional similarities with 1,1'-binaphthalene-2,2'-dicarboxylic acid:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,1'-Binaphthol | Two naphthalene rings | Lacks carboxylic acid groups |

| BINOL (1,1'-Binaphthol) | Two naphthalene rings | Used primarily as a chiral ligand |

| 9,9'-Spirobifluorene | Similar aromatic structure | Unique spiro configuration |

| Chiral Phosphine Ligands | Chiral centers | Used extensively in asymmetric synthesis |

These compounds illustrate the unique position of 1,1'-binaphthalene-2,2'-dicarboxylic acid within the realm of chiral organic molecules due to its dual carboxylic functionality and axial chirality .

Enantioselective Synthesis via Axial Chirality Induction

The axial chirality of BNDA arises from the restricted rotation of the binaphthyl backbone, which is stabilized by steric hindrance at the 2,2′ and 8,8′ positions. Enantioselective synthesis typically begins with the resolution of racemic 1,1′-binaphthyl precursors. For example, racemic 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol undergoes chiral resolution to yield enantiopure (R)- or (S)-configurations, which are subsequently functionalized.

A key step involves bromination using N-bromosuccinimide (NBS) under reflux, followed by lithiation with n-BuLi at −78 °C in anhydrous tetrahydrofuran (THF). Quenching with chlorodiphenylphosphine introduces phosphine groups at the 8,8′ positions, achieving a 50% yield for diphosphine ligands. Alternatively, Vilsmeier–Haack formylation of the binaphthyl core at the 8,8′ positions produces dicarbaldehydes in 81% yield, which are reduced to dihydroxy ligands using sodium borohydride (NaBH~4~). These methods highlight the interplay between axial chirality and peripheral functional groups in dictating stereochemical outcomes.

Oxidation Strategies of Pre-functionalized Binaphthyl Derivatives

Oxidation of methyl or alcohol groups on pre-functionalized binaphthyls is a cornerstone of BNDA synthesis. One approach involves the oxidation of isopropyl 2′-methyl-1,1′-binaphthyl-2-carboxylate using chromium-based reagents or potassium permanganate (KMnO~4~) under acidic conditions. This two-step protocol converts the methyl group at the 2′ position into a carboxylic acid, achieving overall yields of 62%.

Another strategy employs Grignard reagents to install methyl groups at specific positions, followed by oxidative cleavage. For instance, reacting 2-methyl-1-naphthylmagnesium bromide with isopropyl 1-isopropoxy-2-naphthoate forms a binaphthyl intermediate, which is oxidized to BNDA using Jones reagent. The choice of oxidizing agent critically influences yield and purity, with milder conditions favoring retention of axial chirality.

Table 1: Comparison of Oxidation Methods for BNDA Synthesis

| Substrate | Oxidizing Agent | Yield (%) | Key Advantage |

|---|---|---|---|

| 2′-Methyl binaphthyl ester | KMnO~4~/H~2~SO~4~ | 62 | High functional group tolerance |

| Binaphthyl Grignard adduct | Jones reagent | 58 | Compatibility with sensitive groups |

Post-synthetic Modification Pathways for Functional Group Tuning

Post-synthetic modifications enable the introduction of diverse functional groups to BNDA’s core. For example, 3,3′-diaroyl derivatives are synthesized via chemoselective Weinreb ketone synthesis, where the Weinreb amide of BNDA reacts with Grignard reagents to install aroyl groups. This method achieves enantiomeric excesses >99% and facilitates applications in asymmetric transfer hydrogenation.

Phosphoric acid derivatives of BNDA are prepared by treating dihydroxy intermediates with phosphoryl chloride (POCl~3~), yielding catalysts for asymmetric reductions. These phosphoric acids demonstrate moderate enantioselectivity (up to 75% ee) in the hydrogenation of 2-aryl quinolines using Hantzsch esters. Additionally, Suzuki-Miyaura cross-coupling introduces aryl groups to the binaphthyl backbone, enabling the synthesis of spiro-azepinium organocatalysts for phase-transfer reactions.

Table 2: Functionalization Routes for BNDA Derivatives

| Modification Type | Reagent/Process | Application | Yield (%) |

|---|---|---|---|

| Aroylation | Grignard/Weinreb amide | Asymmetric catalysis | 85 |

| Phosphorylation | POCl~3~ | Hydrogenation catalysts | 78 |

| Suzuki-Miyaura coupling | Aryl boronic acids | Spiro-azepinium organocatalysts | 90 |

The 2,2'-dicarboxylic acid groups in 1,1'-binaphthalene-2,2'-dicarboxylic acid enable bidentate coordination to metal centers, forming stable chelates with transition metals such as palladium, ruthenium, and iridium [1] [4]. The carboxylate moieties act as Lewis basic sites, facilitating deprotonation and subsequent binding to metal ions. This coordination geometry creates a well-defined chiral environment around the metal center, which is critical for inducing asymmetry in catalytic reactions.

A key advancement in ligand design involves modifying the binaphthyl core to enhance steric and electronic effects. For example, the dimethyl ether derivative of structurally related binaphthyl dicarboxylic acids has been used to optimize decarboxylative iodination reactions, demonstrating the adaptability of this scaffold [3]. The rigidity of the binaphthyl system enforces a fixed dihedral angle between the naphthalene rings, reducing conformational flexibility and improving enantioselectivity during substrate binding [4].

Compared to traditional phosphorus-based ligands like BINAP, 1,1'-binaphthalene-2,2'-dicarboxylic acid offers distinct advantages in oxygen-donor chemistry. The carboxylate groups provide stronger σ-donor and weaker π-acceptor properties than phosphines, favoring specific metal-ligand interactions. This difference is exemplified in palladium-catalyzed C–H activation, where binaphthyl dicarboxylate ligands outperform mono-N-protected amino acid (MPAA) ligands in enantioselective annulations [4].

Applications in Enantioselective C–C Bond Formation Reactions

1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives have been employed in palladium-catalyzed enantioselective C–C bond-forming reactions. A notable example is the formal (5 + 2) cycloaddition between homobenzyltriflamides and allenes to synthesize 2-benzazepines, where chiral ligands derived from binaphthyl scaffolds achieve enantiomeric excesses (ee) exceeding 90% [4]. This reaction proceeds via a concerted metalation-deprotonation mechanism, with the ligand’s chiral environment dictating the trajectory of the incoming allene.

The ligand’s efficacy extends to Suzuki-Miyaura couplings, where its rigid structure minimizes undesired side reactions. In decarboxylative cross-coupling reactions, the dimethyl ether derivative of binaphthyl dicarboxylic acid facilitates iodine-mediated decarboxylation under mild conditions, enabling efficient aryl-aryl bond formation [3]. These applications highlight the versatility of 1,1'-binaphthalene-2,2'-dicarboxylic acid in mediating challenging enantioselective transformations.

| Reaction Type | Substrates | Catalyst System | Enantiomeric Excess |

|---|---|---|---|

| (5 + 2) Cycloaddition | Homobenzyltriflamides, Allenes | Pd/NOBINAc | Up to 95% ee [4] |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids | Pd/BINOL-3,3'-dicarboxylic acid derivative | Not quantified [3] |

Comparative Efficiency Against BINAP and BINAPO Ligand Systems

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINAPO (BINAP oxide) are benchmark ligands in asymmetric catalysis, relying on phosphorus-based donor atoms. In contrast, 1,1'-binaphthalene-2,2'-dicarboxylic acid employs carboxylate groups, altering metal compatibility and reaction outcomes.

- Coordination Chemistry: BINAP’s phosphine ligands favor soft metals like palladium(0) and rhodium(I), whereas 1,1'-binaphthalene-2,2'-dicarboxylic acid’s carboxylates pair effectively with harder Lewis acids such as palladium(II) and ruthenium(II) [4]. This distinction expands the scope of accessible reaction mechanisms, including oxidative C–H activation pathways.

- Enantioselectivity: In Pd-catalyzed C–H functionalization, binaphthyl dicarboxylate ligands achieve higher enantioselectivities (e.g., 95% ee for benzazepine synthesis) compared to MPAA ligands, which typically plateau at 76% ee for similar transformations [4]. While direct comparisons to BINAP are scarce, the carboxylate system’s rigidity likely reduces conformational entropy, enhancing stereochemical control.

- Functional Group Tolerance: The carboxylic acid groups in 1,1'-binaphthalene-2,2'-dicarboxylic acid resist oxidation under conditions that degrade phosphine ligands, improving catalyst longevity in aerobic or oxidative environments [3].

The development of coordination polymers incorporating 1,1'-binaphthalene-2,2'-dicarboxylic acid with transition metals and lanthanides has emerged as a significant area of supramolecular chemistry. These systems exploit the unique structural features of the chiral binaphthalene backbone to create sophisticated three-dimensional architectures with tunable properties.

d-block Metal Coordination Systems

Transition metal coordination polymers utilizing binaphthalene dicarboxylic acid derivatives demonstrate remarkable structural diversity. Copper(II) systems represent a particularly well-studied class, with interpenetrated and non-interpenetrated chiral metal-organic frameworks prepared using (R)-2,2'-dihydroxy-1,1'-binaphthyl-5,5'-dibenzoic acid [1]. These frameworks exhibit significantly different catalytic performances, with the interpenetrated structure showing superior activity in Diels-Alder reactions between acrolein and 1,3-cyclohexadiene compared to its non-interpenetrated analog [1].

Zinc(II) coordination polymers demonstrate exceptional versatility in structural topology. Mixed-ligand strategies incorporating various dicarboxylic acids with nitrogen-donor co-ligands produce frameworks ranging from one-dimensional chains to three-dimensional networks [2] [3] [4]. The structural types achieved include hexagonal closest-packed (hcb), primitive cubic (pcu), square lattice (sql), and diamond-like cds topologies [5]. These diverse architectures can be systematically tuned through careful selection of auxiliary ligands and reaction conditions.

Nickel(II) complexes with (R)-4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6')dipyridine form isostructural one-dimensional looping chains that demonstrate significant chiral recognition properties [6] [7]. The coordination geometry around nickel centers typically adopts octahedral arrangements, with the binaphthalene ligand providing both structural rigidity and chiral environments conducive to enantioselective processes.

Silver(I) coordination polymers exhibit unique structural features, particularly when incorporating (S)-6,6'-dicarboxyl-2,2'-diethoxy-1,1'-binaphthalene ligands [6] [7]. These systems crystallize with two distinct one-dimensional chain morphologies: triple helical structures and linear strips. The steric bulk of ethoxy substituents on the binaphthalene framework enables the formation of large void spaces within the crystal lattice, potentially useful for guest molecule inclusion or separation applications.

f-block Metal Coordination Systems

Lanthanide coordination polymers incorporating binaphthalene dicarboxylic acid derivatives exhibit characteristic luminescent and magnetic properties [8] [9]. The systematic study of lanthanum(III), europium(III), terbium(III), and ytterbium(III) complexes with benzenedicarboxylate ligands reveals consistent two-dimensional infinite structures [9]. However, significant structural variations occur as a function of lanthanide contraction effects.

Lanthanum(III) centers typically adopt eight- and nine-coordinate geometries, with all metal ions arranged coplanarly within the two-dimensional structure [9]. In contrast, europium(III) and terbium(III) systems, while maintaining similar coordination numbers, distribute metal centers in wave-like two-dimensional networks [9]. This structural difference influences the luminescent properties, with europium and terbium complexes showing characteristic sharp emission bands corresponding to f-f electronic transitions.

Ytterbium(III) complexes represent an exceptional case, exhibiting four different coordination numbers (6, 7, 8, and 9) within a single structure [9]. This unprecedented coordination number variability is rarely observed in lanthanide complexes and reflects the unique steric and electronic environment provided by the binaphthalene dicarboxylate ligands.

| Metal Center | Coordination Number | Structural Dimensionality | Key Properties |

|---|---|---|---|

| Copper(II) | 4-6 | 2D-3D | Catalytic activity, interpenetration control [1] |

| Zinc(II) | 4-6 | 1D-3D | Topology control, photodegradation activity [2] [3] [4] [5] |

| Nickel(II) | 6 | 1D chains | Chiral recognition, looping architectures [6] [7] |

| Silver(I) | 2-4 | 1D chains | Helical structures, void space engineering [6] [7] |

| Lanthanum(III) | 8-9 | 2D layers | Coplanar arrangement [9] |

| Europium(III) | 8-9 | 2D layers | Luminescence, wave-like networks [9] |

| Terbium(III) | 8-9 | 2D layers | Luminescence, wave-like networks [9] |

| Ytterbium(III) | 6-9 | 2D layers | Multiple coordination environments [9] |

Covalent Organic Framework Construction via Condensation Reactions

While traditional coordination polymers rely on metal-ligand interactions, covalent organic frameworks constructed from binaphthalene dicarboxylic acid derivatives utilize irreversible covalent bond formation to create robust porous materials. Recent advances have demonstrated the feasibility of incorporating chiral binaphthalene building blocks into covalent framework architectures through various condensation reactions.

Imine-Based Framework Construction

The synthesis of chiral organic materials incorporating binaphthalene oxide units has been achieved through imine condensation reactions [10]. Starting from enantiomerically pure (R)-BINAP derivatives, consecutive oxidation, bromination, and Suzuki coupling reactions afford building units containing two benzaldehyde fragments at axial positions of the binaphthyl moiety [10]. These units can undergo condensation with 1,3,5-tris(4-aminophenyl)benzene under sonochemical conditions using scandium(III) triflate as a Lewis acid catalyst [10].

The resulting imine-based chiral organic materials demonstrate moderate stability but can be significantly enhanced through post-synthetic reduction to form amine-linked analogs [10]. This reductive post-functionalization using sodium borohydride converts the reversible imine linkages to stable carbon-nitrogen single bonds, improving the framework's resistance to hydrolysis and thermal degradation [10].

Two-Dimensional Framework Architectures

Crystalline two-dimensional covalent organic framework membranes incorporating aromatic dicarboxylic acid derivatives have shown remarkable performance in molecular separation applications [11]. The construction employs Langmuir-Blodgett methodology to achieve precise layer-by-layer assembly, with individual framework layers measuring exactly four unit cells in thickness [11]. These materials exhibit permeabilities approximately 100 times higher than amorphous analogs prepared through identical procedures [11].

The transport mechanism through crystalline two-dimensional frameworks differs fundamentally from amorphous polymer membranes, involving viscous flow coupled with strong slip boundary enhancement [11]. This mechanism enables steep molecular sieving with molecular weight retention onset values around 600 Daltons and molecular weight cutoff values near 900 Daltons [11].

Boronic Acid Condensation Systems

Three-dimensional covalent organic frameworks can be constructed through boronic acid dehydration reactions, though specific examples incorporating binaphthalene dicarboxylic acid derivatives remain limited in the literature [12]. The general methodology involves tetrahedral building blocks such as tetrakis(4-dihydroxyborylphenyl)methane or tetrakis(4-dihydroxyborylphenyl)silane as four-connector nodes [12]. These systems adopt cristobalite (ctn) topology through formation of boroxine (B3O3) rings via dehydration condensation [12].

| Framework Type | Linkage Chemistry | Stability | Key Properties |

|---|---|---|---|

| Imine-based | Aldehyde + amine condensation | Moderate (enhanced by reduction) | Reversible assembly, chiral environments [10] |

| Amine-linked | Reductive post-functionalization | High | Hydrolytic stability, heterogeneous catalysis [10] |

| 2D membranes | Various condensation reactions | High | Molecular sieving, high permeability [11] |

| Boronate-linked | Boronic acid dehydration | Moderate | 3D connectivity, crystalline porosity [12] |

Host-Guest Chemistry in Crystalline Inclusion Compounds

The host-guest chemistry of 1,1'-binaphthalene-2,2'-dicarboxylic acid represents a sophisticated example of molecular recognition in the solid state. The compound demonstrates selective inclusion behavior that depends critically on the coordinating ability and steric properties of guest molecules.

Selective Inclusion Mechanisms

1,1'-Binaphthalene-2,2'-dicarboxylic acid exhibits remarkable selectivity in guest molecule inclusion, with capacity primarily determined by proton donor-acceptor interactions [13] [14]. The clathrate structures formed with dimethylformamide, dimethyl sulfoxide, and bromobenzene demonstrate distinct binding modes reflecting the electronic properties of guest species [13].

With dimethylformamide as guest, the inclusion complex adopts a 1:1 stoichiometry in monoclinic space group P21/c with unit cell parameters a = 14.916(13) Å, b = 9.882(10) Å, c = 17.128(13) Å, β = 90.45(7)° [13]. The guest molecules function as both proton donors and acceptors, forming 12-membered hydrogen-bonded loops with the host framework [13]. This dual functionality enables particularly stable inclusion complexes with minimal guest disorder.

Dimethyl sulfoxide inclusion demonstrates the importance of acceptor-only interactions, crystallizing in monoclinic space group P21/n with parameters a = 12.912(5) Å, b = 17.979(15) Å, c = 9.702(7) Å, β = 110.79(7)° [13]. The guest molecules act exclusively as proton acceptors, resulting in increased disorder relative to the dimethylformamide complex [13]. This difference illustrates the stabilizing effect of bidirectional hydrogen bonding in crystalline inclusion compounds.

Temperature-Dependent Polymorphism

The inclusion behavior with ethanol demonstrates remarkable temperature-dependent polymorphism [15] [16]. Crystallization under ambient conditions produces an α-form with 1:2 host-guest stoichiometry, while crystallization from ethanol solution at 60°C yields a β-form with 2:1 stoichiometry [15] [16]. At 100°C, crystallization from ethanol produces unsolvated host material with orthorhombic symmetry (space group Pccn, a = 24.348(5) Å, b = 11.165(2) Å, c = 12.868(3) Å) [15] [16].

The β-form crystallizes in triclinic space group P-1 with unit cell parameters a = 9.982(3) Å, b = 13.327(3) Å, c = 14.544(3) Å, α = 81.21(3)°, β = 81.21(3)°, γ = 88.76(3)° [15] [16]. The structure contains tetrameric host associations connected through typical carboxylic acid dimer hydrogen bonds, establishing infinite chains with alternating –4H···2G···4H···2G– association patterns [15] [16].

Multi-Component Host Systems

Advanced host-guest systems incorporating multiple chiral elements have been developed through combination of 1,1'-binaphthalene-2,2'-dicarboxylic acid with additional chiral components [17] [18]. The two-component system comprising (1S,2S)-1,2-cyclohexanediamine and (R)-1,1'-binaphthyl-2,2'-dicarboxylic acid creates a tunable supramolecular host capable of including various alcoholic guests [17].

Even more sophisticated is the three-component chirality system formed by combining (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine with (S)-1,1'-binaphthyl-2,2'-dicarboxylic acid [18]. This system incorporates central chirality from the diamine component, axial chirality from the binaphthalene dicarboxylic acid, and induces helical chirality through their supramolecular assembly [18]. The resulting materials demonstrate enhanced selectivity for specific enantiomers of alcoholic guests.

Structural Comparison with Isomeric Systems

The host-guest behavior of 1,1'-binaphthalene-8,8'-dicarboxylic acid provides an instructive contrast to the 2,2'-isomer [19]. Unlike the 2,2'-dicarboxylic acid which forms inclusion compounds with neutral organic molecules, the 8,8'-isomer preferentially forms salt-like associations with basic guests such as pyridine derivatives [19].

The pyridine inclusion complex of 1,1'-binaphthalene-8,8'-dicarboxylic acid crystallizes in monoclinic space group P21 with unit cell parameters a = 8.080(1) Å, b = 17.254(2) Å, c = 7.715(1) Å, β = 106.28(3)° [19]. A critical structural feature is the intramolecular hydrogen bond between carboxylic acid groups, which reduces the effective bulk of the host molecule but simultaneously diminishes its clathrate-forming ability [19].

| Host System | Guest Type | Stoichiometry | Crystal System | Key Structural Feature |

|---|---|---|---|---|

| 2,2'-BNDA | DMF | 1:1 | Monoclinic P21/c | 12-membered H-bonded loops [13] |

| 2,2'-BNDA | DMSO | 1:1 | Monoclinic P21/n | Guest disorder, acceptor-only [13] |

| 2,2'-BNDA | Bromobenzene | 1:1 | Triclinic P-1 | True clathrate structure [13] |

| 2,2'-BNDA | Ethanol | 2:1 (β) / 1:2 (α) | Triclinic P-1 | Temperature-dependent polymorphism [15] |

| 8,8'-BNDA | Pyridine | 1:1 | Monoclinic P21 | Salt-like association [19] |

| Multi-component | Alcohols | Variable | Variable | Multiple chirality types [17] [18] |